![molecular formula C11H22N2O2 B2471235 tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate CAS No. 1258649-62-5](/img/structure/B2471235.png)

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

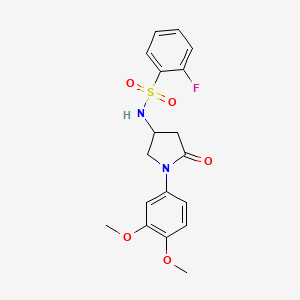

“tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate” is a chemical compound with the CAS Number: 1258649-62-5 . It has a molecular weight of 214.31 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (2-aminocyclopentyl)methylcarbamate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound is an oil with a molecular weight of 214.31 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Carbocyclic Analogues of 2'-Deoxyribonucleotides : The compound is an intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, crucial in the field of nucleotide research (Ober et al., 2004).

Involvement in Diels-Alder Reactions : It has a role in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting its versatility in organic synthesis (Padwa et al., 2003).

Intermediate in Biologically Active Compounds : The compound serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

Source of MeNHCH2− Synthon : It acts as a source for the MeNHCH2− synthon, a valuable entity in organic chemistry (Guijarro et al., 1996).

N-Methylation of Carbamate Derivatives : It's involved in the N-methylation of carbamate derivatives of α-amino acids, indicating its significance in amino acid chemistry (Easton et al., 1991).

Synthesis of Spirocyclopropanated Analogues : It's used in synthesizing spirocyclopropanated analogues of certain insecticides, showcasing its application in agricultural chemistry (Brackmann et al., 2005).

Formation of Boc-Protected Amines : The compound is vital in forming Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, crucial in protecting group strategies (Lebel & Leogane, 2005).

Asymmetric Mannich Reaction : It is used in the synthesis of chiral compounds via asymmetric Mannich reactions, important in the synthesis of enantiomerically pure compounds (Yang et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBJUDHXQLLKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)

![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)